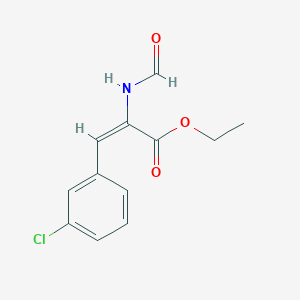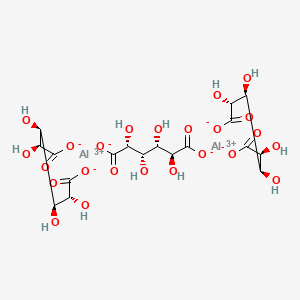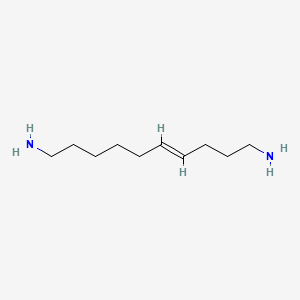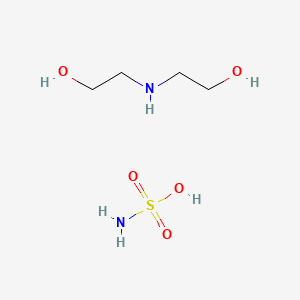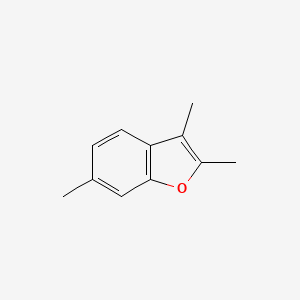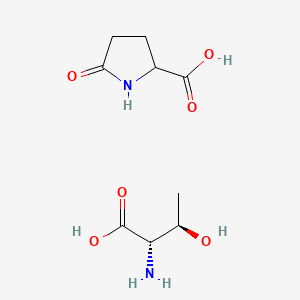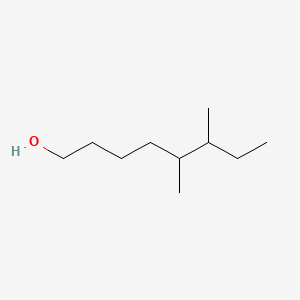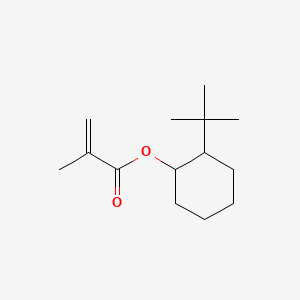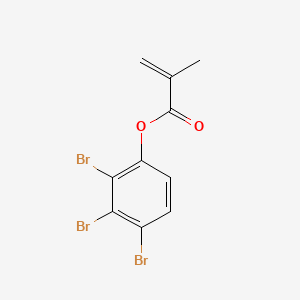
Tribromophenyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromophenyl methacrylate, also known as 2,4,6-tribromophenyl methacrylate, is an organic compound with the molecular formula C10H7Br3O2. It is a derivative of methacrylic acid and tribromophenol, characterized by the presence of three bromine atoms on the phenyl ring. This compound is primarily used in the synthesis of flame-retardant materials and as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromophenyl methacrylate can be synthesized through the esterification of 2,4,6-tribromophenol with methacrylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out at elevated temperatures, usually between 100°C and 160°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of 2,4,6-tribromophenol with methacrylic acid chloride in the presence of a base. The reaction mixture is then purified to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tribromophenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo polymerization reactions, forming polymers with flame-retardant properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl methacrylates with various functional groups.
Polymerization: The major products are polymers with enhanced flame-retardant properties.
Applications De Recherche Scientifique
Tribromophenyl methacrylate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of flame-retardant polymers and copolymers.
Biology: Investigated for its potential use in biomedical applications due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tribromophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers, while the bromine atoms on the phenyl ring can be substituted with other functional groups. These properties make it an effective flame retardant and a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: A precursor to tribromophenyl methacrylate, used in the synthesis of flame retardants.
Pentabromophenol: Another brominated phenol used in flame retardant applications.
Brominated Epoxy Resins: Used in similar applications for their flame-retardant properties.
Uniqueness
This compound is unique due to its combination of a methacrylate group and three bromine atoms on the phenyl ring. This structure allows it to undergo polymerization and substitution reactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
51156-89-9 |
|---|---|
Formule moléculaire |
C10H7Br3O2 |
Poids moléculaire |
398.87 g/mol |
Nom IUPAC |
(2,3,4-tribromophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3 |
Clé InChI |
ZSVFYHKZQNDJEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=C(C(=C(C=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


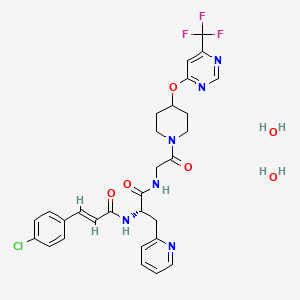
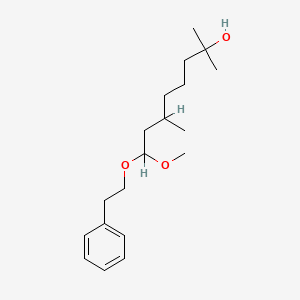
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
